molecular formula C23H22N2O4S B11694884 N-(2-phenoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-phenoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11694884
M. Wt: 422.5 g/mol
InChI Key: FLKYZWCADJJPIM-UHFFFAOYSA-N
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Description

N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides It features a phenoxyphenyl group, a pyrrolidine sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenoxyphenyl Intermediate: This can be achieved through the reaction of phenol with a halogenated benzene derivative under basic conditions.

    Sulfonylation: The phenoxyphenyl intermediate can be reacted with a sulfonyl chloride derivative of pyrrolidine in the presence of a base to form the sulfonylated intermediate.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with a benzoyl chloride derivative to form the benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide group can be reduced to an amine under reducing conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenoxyphenyl)benzamide: Lacks the sulfonyl and pyrrolidine groups.

    4-(Pyrrolidine-1-sulfonyl)benzamide: Lacks the phenoxyphenyl group.

    N-(2-Phenoxyphenyl)-4-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of a pyrrolidine sulfonyl group.

Uniqueness

N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H22N2O4S/c26-23(18-12-14-20(15-13-18)30(27,28)25-16-6-7-17-25)24-21-10-4-5-11-22(21)29-19-8-2-1-3-9-19/h1-5,8-15H,6-7,16-17H2,(H,24,26)

InChI Key

FLKYZWCADJJPIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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